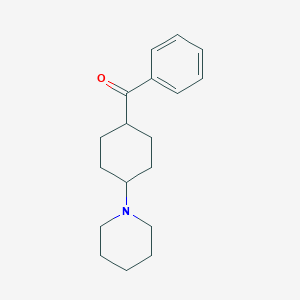

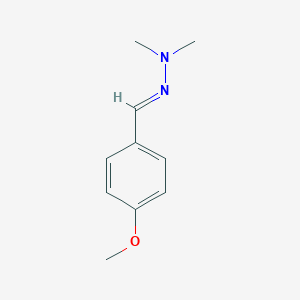

Phenyl (1-piperidinocyclohexyl) ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl (1-piperidinocyclohexyl) ketone, commonly known as PCP, is a dissociative anesthetic drug that was first synthesized in 1926. It gained popularity in the 1960s and 1970s as a recreational drug due to its hallucinogenic effects. However, PCP has been classified as a Schedule II controlled substance by the United States Drug Enforcement Administration due to its potential for abuse and addiction.

Mécanisme D'action

PCP acts as an antagonist to the NMDA receptor, which inhibits the binding of glutamate to the receptor. This results in a decrease in the flow of calcium ions into the neuron, which affects the release of neurotransmitters and the functioning of the brain. PCP also affects other receptors in the brain, including the dopamine and serotonin receptors, which contribute to its hallucinogenic effects.

Effets Biochimiques Et Physiologiques

PCP has a wide range of biochemical and physiological effects on the body. It can cause changes in heart rate, blood pressure, and body temperature. PCP also affects the respiratory system, causing shallow breathing or even respiratory arrest in high doses. Long-term use of PCP can result in damage to the liver, kidneys, and bladder.

Avantages Et Limitations Des Expériences En Laboratoire

PCP has been used in laboratory experiments to study its effects on the brain and behavior. Its ability to block the NMDA receptor has been linked to its potential as a treatment for depression and anxiety disorders. However, the use of PCP in laboratory experiments is limited due to its potential for abuse and addiction. Careful handling of the chemical is required to ensure the safety of the researchers and the integrity of the experiments.

Orientations Futures

Future research on PCP could focus on its potential as a treatment for depression and anxiety disorders. Studies could also investigate the long-term effects of PCP use on the brain and body. Further research could also explore the use of PCP in combination with other drugs to enhance its therapeutic effects while minimizing its side effects.

Méthodes De Synthèse

PCP can be synthesized through a multistep process starting with cyclohexanone and piperidine. The first step involves the reaction of cyclohexanone with hydroxylamine to form oxime. The oxime is then reduced to the corresponding amine, which is reacted with piperidine to form PCP. The synthesis of PCP requires careful handling of the chemicals and should only be done by experienced chemists in a controlled laboratory environment.

Applications De Recherche Scientifique

PCP has been used in scientific research to study its effects on the brain and behavior. Studies have shown that PCP acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in learning and memory. PCP's ability to block the NMDA receptor has been linked to its hallucinogenic effects and its potential as a treatment for depression and anxiety disorders.

Propriétés

Numéro CAS |

13441-36-6 |

|---|---|

Nom du produit |

Phenyl (1-piperidinocyclohexyl) ketone |

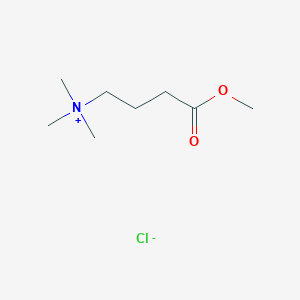

Formule moléculaire |

C18H25NO |

Poids moléculaire |

271.4 g/mol |

Nom IUPAC |

phenyl-(4-piperidin-1-ylcyclohexyl)methanone |

InChI |

InChI=1S/C18H25NO/c20-18(15-7-3-1-4-8-15)16-9-11-17(12-10-16)19-13-5-2-6-14-19/h1,3-4,7-8,16-17H,2,5-6,9-14H2 |

Clé InChI |

KTVLKSCPNWLHMV-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2CCC(CC2)C(=O)C3=CC=CC=C3 |

SMILES canonique |

C1CCN(CC1)C2CCC(CC2)C(=O)C3=CC=CC=C3 |

Autres numéros CAS |

13441-36-6 |

Synonymes |

Phenyl(1-piperidinocyclohexyl)methanone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)